molecular formula C8H8N2 B126959 2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 73177-35-2

2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B126959
CAS RN: 73177-35-2
M. Wt: 132.16 g/mol
InChI Key: FTDBLXOLABKXNQ-UHFFFAOYSA-N
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Description

The compound 2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as key intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored through various methods. One practical synthesis approach for a related compound involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another method for synthesizing disubstituted pyrrolopyridines is through the condensation of 1,3-diones and 2-(aminomethyl)pyridine . Additionally, a one-pot, three-component approach has been developed for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives . These methods highlight the versatility and creativity in the synthesis of pyrrolopyridine compounds.

Molecular Structure Analysis

The molecular structure of pyrrolopyridines can be complex, with the possibility of various substituents influencing the overall properties of the compound. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridines can be achieved from 1-substituted 2-aminopyrroles, which undergo condensation with 1,3-dicarbonyl compounds . The structural diversity of these compounds is further evidenced by the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles and their π-expanded analogues, which are known for their strong fluorescence .

Chemical Reactions Analysis

Pyrrolopyridines can undergo various chemical reactions, including electrophilic aromatic substitution, as seen in the reactivity of 1,4-dihydropyrrolo[3,2-b]pyrroles . The 1H-pyrrolo[2,3-b]pyridines are also reactive towards nitration, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position . These reactions are crucial for further functionalization and the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines are influenced by their molecular structure. For example, the 1,4-dihydropyrrolo[3,2-b]pyrroles are known to be electron-rich aromatic heterocycles with strong fluorescence properties . The study of 3-hydroxy-2-methyl-4(1H)-pyridinones, which are structurally related, has provided insights into the importance of hydrogen bonding to their solubility and stability . These properties are essential for the practical application of pyrrolopyridines in various fields, including pharmaceuticals.

Scientific Research Applications

  • Chemical Synthesis and Reactions : A study by Davis, Wakefield, and Wardell (1992) explored the reactions of β-(lithiomethyl)azines with nitriles to synthesize pyrrolo-pyridines, including 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This research offers insights into the formation of complex chemical structures involving 2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives (Davis, Wakefield, & Wardell, 1992).

  • Antitumor Activity : Carbone et al. (2013) described the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds showed potential as cyclin-dependent kinase 1 inhibitors and significantly reduced tumor volume in DMPM xenografts (Carbone et al., 2013).

  • Enzyme Inhibition Studies : Mizojiri et al. (2019) focused on the synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an ACC1 inhibitor. This compound showed potential for therapeutic applications in cancer and fatty acid-related diseases (Mizojiri et al., 2019).

  • Pharmaceutical Applications : Wang et al. (2006) presented a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate. This synthesis approach could be significant for developing novel pharmaceutical compounds (Wang et al., 2006).

  • Xanthine Oxidase Inhibitory Analysis : Schneller et al. (1978) conducted a study on the synthesis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives, analyzing their inhibitory effects on xanthine oxidase. This research contributes to understanding the biochemical interactions of pyrrolopyridine compounds (Schneller et al., 1978).

Future Directions

The future directions for research on 2-methyl-1H-pyrrolo[3,2-b]pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the activities observed in related compounds, it may be of interest to investigate its potential as a kinase inhibitor or other therapeutic agent .

properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBLXOLABKXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468964
Record name 2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

73177-35-2
Record name 2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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